molecular formula C10H15N5OS B2685827 4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-(methylsulfanyl)-4H-1,2,4-triazole CAS No. 1014093-33-4

4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-(methylsulfanyl)-4H-1,2,4-triazole

Cat. No.: B2685827
CAS No.: 1014093-33-4
M. Wt: 253.32
InChI Key: VSKGUXVWTXQYJU-UHFFFAOYSA-N
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Description

4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-(methylsulfanyl)-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features additional functional groups, including an ethyl group, a methoxy group, a methyl group, and a methylsulfanyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-(methylsulfanyl)-4H-1,2,4-triazole typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: Starting with a suitable precursor, such as 3-methoxy-1-methyl-1H-pyrazole, through cyclization reactions.

    Introduction of the triazole ring: Using a cyclization reaction involving hydrazine derivatives and appropriate reagents.

    Functional group modifications: Introducing the ethyl, methoxy, and methylsulfanyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitrogen atoms in the triazole ring or the sulfur atom, potentially forming amines or thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the triazole ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce new functional groups at various positions on the triazole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or as ligands for metal complexes.

Medicine

Triazole compounds are well-known for their antifungal properties. This compound might be investigated for its potential as a pharmaceutical agent, particularly in the treatment of fungal infections or other diseases.

Industry

In industry, triazole derivatives are used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-(methylsulfanyl)-4H-1,2,4-triazole would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound, which lacks the additional functional groups.

    3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative.

    4-Methylthio-1,2,4-triazole: A triazole with a methylsulfanyl group but without the pyrazole ring.

Uniqueness

The uniqueness of 4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-(methylsulfanyl)-4H-1,2,4-triazole lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to simpler triazole or pyrazole derivatives.

Properties

IUPAC Name

4-ethyl-3-(3-methoxy-1-methylpyrazol-4-yl)-5-methylsulfanyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5OS/c1-5-15-8(11-12-10(15)17-4)7-6-14(2)13-9(7)16-3/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKGUXVWTXQYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SC)C2=CN(N=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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